molecular formula C22H27N5O B5574930 2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole

2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole

Cat. No.: B5574930
M. Wt: 377.5 g/mol
InChI Key: NHZKCBDVNOUQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C22H27N5O and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.22156050 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Synthesis

  • The interaction of 3-(benzimidazolyl-2)-2-iminocoumarins with aromatic aldehydes in the presence of piperidine produces 7-aryl-7H-benzo[4,5]imidazo[1,2-c]benzopyrano[3,2-e]pyrimidines, with the 3-diethylamino derivatives fluorescing effectively in alcohol solutions (Gorobets & Abakumov, 2002).

Biological Activity

  • New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, displaying good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
  • The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have been explored as new antitubercular agents based on their bactericidal properties on aerobic whole cells of Mycobacterium tuberculosis, with significant improvements in potency realized by extending the linker region between the 6-(S) position and the terminal hydrophobic aromatic substituent (Kim et al., 2009).

Corrosion Inhibition

  • Synthesized benzimidazole derivatives, including variants with piperidine, demonstrated effective corrosion inhibition for N80 steel in hydrochloric acid solution, showing that they are mixed-type inhibitors (Yadav et al., 2016).

Antihistaminic Activity

  • N-(4-piperidinyl)-1H-benzimidazol-2-amines synthesized for in vitro and in vivo antihistaminic activity showed potent properties after oral administration in animal models (Janssens et al., 1985).

DNA Binding and Anticancer Potential

  • Benzimidazole containing compounds displayed significant in vitro cytotoxic effect against various cancer cell lines, showing substantial DNA binding and intercalative mode as proved by molecular docking studies (Paul et al., 2015).

Antibacterial Activity

  • Certain benzimidazoles with piperidinyl groups synthesized exhibited potent antibacterial activities, effective against both Gram-positive and Gram-negative bacteria, particularly enterococci (He et al., 2003).

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c28-21(8-7-20-24-18-3-1-2-4-19(18)25-20)26-12-9-17(10-13-26)22-23-11-14-27(22)15-16-5-6-16/h1-4,11,14,16-17H,5-10,12-13,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZKCBDVNOUQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.